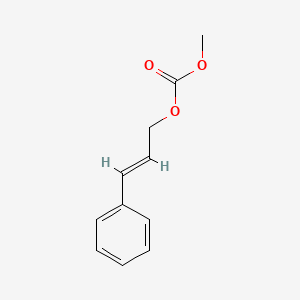
Cinnamyl Methyl Carbonate
Overview
Description
Cinnamyl methyl carbonate is an organic compound with the molecular formula C11H12O3. It is a carbonate ester derived from cinnamyl alcohol and methyl carbonate. This compound is known for its applications in organic synthesis, particularly as an allylic electrophile in various chemical reactions.
Preparation Methods
Cinnamyl methyl carbonate can be synthesized through the carboxymethylation of cinnamyl alcohol using dimethyl carbonate as a green reactant and solvent. The reaction typically involves the use of catalysts such as graphitic carbon nitrides or slag-based catalysts. The reaction conditions often include a temperature of around 150°C and a pressure of 16 bar . The process yields this compound with high selectivity and conversion rates.
Chemical Reactions Analysis
Cinnamyl methyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in the Tsuji-Trost reaction and asymmetric allylic substitution, where it acts as an allylic electrophile.
Protection Reactions: It can be used for the protection of phenol groups in organic synthesis.
Alkylation Reactions: It can be used in allylic coupling reactions with arylboronic acids.
Common reagents used in these reactions include palladium catalysts, potassium carbonate, and water. The major products formed from these reactions are alkylated or substituted organic compounds.
Scientific Research Applications
Cinnamyl methyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an allylic electrophile in various organic reactions, including the Tsuji-Trost reaction and asymmetric allylic substitution.
Green Chemistry: It serves as a green solvent and reactant, replacing more hazardous chemicals like phosgene.
Biologically Active Compounds: It is utilized in the synthesis of biologically active compounds, including those with potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of cinnamyl methyl carbonate involves its role as an allylic electrophile. In reactions such as the Tsuji-Trost reaction, it forms a π-allyl palladium complex, which then undergoes nucleophilic attack by various nucleophiles, leading to the formation of substituted products . The molecular targets and pathways involved include the formation of stable intermediates and transition states that facilitate the substitution or alkylation reactions.
Comparison with Similar Compounds
Cinnamyl methyl carbonate can be compared with other carbonate esters such as:
Dimethyl Carbonate: Used as a green solvent and reactant in organic synthesis.
Ethyl Carbonate: Similar applications in organic synthesis but with different reactivity and selectivity profiles.
Propyl Carbonate: Used in similar reactions but with variations in reaction conditions and product yields.
This compound is unique due to its specific structure, which allows it to act as an effective allylic electrophile in various organic reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl [(E)-3-phenylprop-2-enyl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPVXGMVVNYCGZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















